N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide
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Description
N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H24ClN3O3 and its molecular weight is 401.89. The purity is usually 95%.
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Biological Activity
N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity based on available literature and research findings.
Structural Characteristics
The compound features a chlorophenyl group and a cyclohexyl moiety attached to a pyrimidine derivative. Its structural complexity suggests possible interactions with biological targets that could lead to pharmacological effects. The molecular formula is C22H28ClN3O3 with a molecular weight of 417.9 g/mol .
Anticancer Activity
Pyrimidine derivatives are frequently investigated for their anticancer properties. For example, compounds that interact with enzymes involved in cell proliferation or apoptosis have been noted for their therapeutic potential in cancer treatment. While direct studies on this compound are scarce, the structural similarities to known anticancer agents suggest that it may also possess such activity .
The biological mechanisms through which this compound may exert its effects are not fully elucidated. However, compounds with similar bicyclic structures often act by:
- Inhibiting key enzymes involved in metabolic pathways.
- Interfering with nucleic acid synthesis , which is critical in both microbial and cancer cell proliferation.
Further pharmacological studies are necessary to clarify the exact mechanisms of action for this specific compound.
Research Findings and Case Studies
While specific case studies on this compound are lacking in the literature reviewed, related compounds have been evaluated extensively. For instance:
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c22-14-6-4-7-15(12-14)23-19(26)13-24-18-11-5-10-17(18)20(27)25(21(24)28)16-8-2-1-3-9-16/h4,6-7,12,16H,1-3,5,8-11,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWBIPGLQUOBLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(CCC3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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